1-(Difluoromethyl)-4-ethynyl-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of difluoromethylated compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis
Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .Scientific Research Applications
Heterocyclic Compound Synthesis
Another significant application is in the synthesis of heterocyclic compounds. For example, fluorinated pyrazoles have been prepared through heterocyclization of hemiperfluoroenones with methylhydrazine. This method is general and has been applied to aromatic, aliphatic, and carbohydrate derivatives, as well as to bis(pyrazole) derivatives, demonstrating the compound's utility in generating a diverse range of fluorinated heterocycles with potential applications in materials science and pharmaceutical chemistry (Bouillon et al., 2001).
Antimicrobial Compound Development
The strategic synthesis of difluoromethylated pyrazole derivatives has been explored for their potential in antimicrobial applications. Compounds like 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, highlighting the role of difluoromethylated pyrazoles in the development of new antimicrobial agents (Chundawat et al., 2016).
Material Science and Optical Properties
Fluorinated poly(pyrazole) ligands have been synthesized and characterized for their crystal and molecular structure, spectroscopic, dielectric properties, and hydrophobicity. These compounds, including variations like 1,4-bis(1H-pyrazol-4-ylethynyl)-2-fluorobenzene and its difluorinated and tetrafluorinated counterparts, exhibit interesting optical properties and potential affinity for volatile organic compounds, making them relevant for material science applications and sensor development (Pedrini et al., 2020).
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The future of 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole research lies in the development of safer and more effective formulations. This includes the precise site-selective installation of CF2H onto large biomolecules such as proteins . The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H; more recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
Properties
IUPAC Name |
1-(difluoromethyl)-4-ethynylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2/c1-2-5-3-9-10(4-5)6(7)8/h1,3-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGLDCDLIRGZOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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